3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-2,4-dione class, characterized by a fused bicyclic core with a pyrimidine and purine moiety. Key structural features include:
- Substituents: A 3-(3-hydroxypropyl) group at position 3, enhancing hydrophilicity, and a 9-(4-methoxyphenyl) aromatic ring, which may confer π-stacking interactions. Methyl groups at positions 1 and 7 contribute to steric bulk and metabolic stability.
- Physicochemical Properties: The hydroxypropyl group likely reduces logP (predicted ~1.8) compared to alkylated analogs, improving aqueous solubility. The 4-methoxyphenyl substituent provides moderate lipophilicity and electronic effects.
Properties
IUPAC Name |
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-11-24(14-5-7-15(29-3)8-6-14)19-21-17-16(25(19)12-13)18(27)23(9-4-10-26)20(28)22(17)2/h5-8,13,26H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWOXHMLUMOFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 1,3-dimethyluric acid, and 3-chloropropanol.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethyluric acid under acidic conditions to form an intermediate.
Alkylation: The intermediate is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate.
Cyclization: The final step involves cyclization of the alkylated intermediate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at various positions, particularly the methoxyphenyl group, to yield different derivatives.
Substitution: The aromatic methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-(3-oxopropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimido[2,1-f]purine-2,4-dione Derivatives
*Predicted using ChemAxon; †Estimated based on analogs; ‡Data extrapolated from related studies.
Key Findings:
- Hydrophilicity : The target compound’s 3-hydroxypropyl group improves solubility (0.32 mg/mL) over ethoxyethyl (0.12 mg/mL) and pentyl (0.05 mg/mL) analogs .
- logP Trends : Longer alkyl chains (e.g., pentyl) increase lipophilicity (logP ~3.2), while polar substituents (hydroxypropyl, propynyl) lower logP (<2.0) .
- Thermal Stability : Higher melting points (~210°C) correlate with rigid aromatic substituents (e.g., 4-MeOPh) versus flexible chains (e.g., propynyl: 203°C) .
Biological Activity
The compound 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine family, which has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a tetrahydropyrimido[2,1-f]purine core. The presence of substituents such as a methoxyphenyl group and a hydroxypropyl chain contributes to its unique properties. The molecular formula is , and it has a molecular weight of approximately 348.41 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including adenosine receptors and enzymes such as monoamine oxidase (MAO). Studies have shown that derivatives within this class can act as antagonists at adenosine receptors A1 and A2A, which are implicated in numerous physiological processes including neurotransmission and cardiovascular function .
Pharmacological Effects
- Adenosine Receptor Antagonism : The compound exhibits significant affinity for A1 and A2A adenosine receptors, which are crucial in mediating the effects of adenosine in the central nervous system. For instance, certain derivatives have shown Ki values in the nanomolar range for these receptors .
- Monoamine Oxidase Inhibition : Inhibition of MAO-B has been noted, which may contribute to neuroprotective effects and potential applications in treating neurodegenerative diseases such as Parkinson's disease .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
Study 1: Adenosine Receptor Interaction
A study involving a series of synthesized tetrahydropyrimido derivatives demonstrated that modifications at specific positions significantly influenced their binding affinity to adenosine receptors. Compounds with bulky substituents at the 9-position showed enhanced selectivity for A2A receptors compared to A1 receptors .
Study 2: Neuroprotective Potential
In vitro assays indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to scavenge free radicals and inhibit MAO activity .
Table 1: Biological Activity of Selected Derivatives
| Compound Name | Target | Ki (nM) | Activity |
|---|---|---|---|
| Compound A | A1 | 249 | Antagonist |
| Compound B | A2A | 253 | Antagonist |
| Compound C | MAO-B | 508 | Inhibitor |
Table 2: Summary of Pharmacological Effects
| Effect | Observed Outcome |
|---|---|
| Antioxidant | Moderate scavenging activity |
| Neuroprotection | Significant cell survival improvement |
| Adenosine receptor antagonism | High affinity for A1 and A2A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
